molecular formula C10H7BrN2O4 B1414330 Ethyl 2-bromo-5-cyano-4-nitrobenzoate CAS No. 1804403-49-3

Ethyl 2-bromo-5-cyano-4-nitrobenzoate

Cat. No.: B1414330
CAS No.: 1804403-49-3
M. Wt: 299.08 g/mol
InChI Key: RRFTYNONBGSGPA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-nitrobenzoate is a polyfunctional aromatic ester featuring bromo, cyano, nitro, and ethoxycarbonyl substituents. Its molecular complexity suggests utility in organic synthesis, particularly in constructing pharmacophores or as an intermediate in crystallographic studies. The compound’s structure determination would typically employ X-ray crystallography, with refinement via programs like SHELXL and visualization through suites such as WinGX . Hydrogen-bonding interactions in its crystal lattice could be analyzed using graph-set theory, as described by Bernstein et al.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(5-12)9(13(15)16)4-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFTYNONBGSGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-4-nitrobenzoate typically involves multiple steps One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and cyanide salts. Reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: The major product is the corresponding amine derivative.

    Hydrolysis: The major product is 2-bromo-5-cyano-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-nitrobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the nitro group can facilitate interactions with electron-rich sites, while the cyano group can participate in hydrogen bonding or other non-covalent interactions. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires evaluating substituent effects on reactivity, solubility, and crystallinity. However, the provided evidence lacks direct data on Ethyl 2-bromo-5-cyano-4-nitrobenzoate or its analogs. Below is a generalized analysis based on functional group chemistry and methodologies from the evidence:

Functional Group Influence

  • Bromo Substituent: Enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs. Bromine’s heavy atom effect also aids in X-ray crystallography by improving diffraction contrast .
  • Nitro Group: Strong electron-withdrawing nature reduces solubility in polar solvents (e.g., ethanol, acetone; see Table 1 in for solvent properties) and increases thermal stability.
  • Cyano Group: Participates in dipole-dipole interactions and may form weak hydrogen bonds (C≡N⋯H), influencing crystal packing .

Hypothetical Data Table

Compound Melting Point (°C) Solubility in Ethanol Hydrogen Bond Acceptor Sites
Ethyl 4-nitrobenzoate 78–80 High 2 (ester O, nitro O)
This compound Not available Moderate (predicted) 4 (ester O, nitro O, cyano N)

Crystallographic Considerations

  • Programs like SHELXL and SHELXE are critical for refining structures with heavy atoms (e.g., bromine), which produce strong diffraction signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-4-nitrobenzoate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-4-nitrobenzoate

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